molecular formula C17H30N2O B14410317 N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-29-2

N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide

Cat. No.: B14410317
CAS No.: 85675-29-2
M. Wt: 278.4 g/mol
InChI Key: RIEYVBAAXKRHKO-UHFFFAOYSA-N
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Description

N-Butyl-8,9-dimethyl-2-azaspiro[55]undec-8-ene-2-carboxamide is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which often result in unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the formation of the spirocyclic scaffold in a single step. This reaction involves the use of piperidin-4-one and but-3-en-1-ol in the presence of sulfuric acid, yielding the desired spirocyclic compound .

Industrial Production Methods

Industrial production of spirocyclic compounds like this compound often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of alternative catalysts and reaction conditions to streamline the process and make it more economically viable .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium. This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide is unique due to its specific substituents and the resulting biological activity. Its ability to inhibit the MmpL3 protein sets it apart from other spirocyclic compounds, making it a valuable candidate for further research and development .

Properties

CAS No.

85675-29-2

Molecular Formula

C17H30N2O

Molecular Weight

278.4 g/mol

IUPAC Name

N-butyl-9,10-dimethyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide

InChI

InChI=1S/C17H30N2O/c1-4-5-10-18-16(20)19-11-6-8-17(13-19)9-7-14(2)15(3)12-17/h4-13H2,1-3H3,(H,18,20)

InChI Key

RIEYVBAAXKRHKO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1CCCC2(C1)CCC(=C(C2)C)C

Origin of Product

United States

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